molecular formula C9H14N4O B2567429 N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide CAS No. 1803590-39-7

N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide

Cat. No. B2567429
CAS RN: 1803590-39-7
M. Wt: 194.238
InChI Key: QXAKCSIDBHKMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide, also known as AMPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMPH is a hydrazide derivative of 5-aminopyridine, a compound that is known for its ability to enhance neuronal activity. The synthesis of AMPH is relatively simple, and it has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Antitumor and Antimicrobial Applications

N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide and its derivatives have shown promising results in antitumor and antimicrobial research. Notable applications include the synthesis of novel compounds with potential biological significance, such as antitumor and antimicrobial agents. For instance, novel N-arylpyrazole-containing enaminones were synthesized, showcasing cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil, indicating their potential as antitumor agents (Riyadh, 2011). Moreover, a series of compounds demonstrated in vitro anticancer activity against various cell lines, with certain compounds displaying promising anticancer and antioxidant properties (Metwally et al., 2012).

Antiepileptic Activity

Research into novel phthalimide derivatives bearing amino acid conjugated anilines has shown significant antiepileptic activity. Compounds were evaluated for their efficacy in increasing seizure latency in mice, with some demonstrating comparable results to thalidomide, a known antiepileptic agent. This suggests their potential for further investigation as antiepileptic drugs (Asadollahi et al., 2019).

Corrosion Inhibition

Research has also explored the use of N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide derivatives as corrosion inhibitors. The inhibitory effect of these compounds on the corrosion of metals in acidic media has been studied, revealing that certain derivatives can serve as efficient corrosion inhibitors, thus indicating their industrial application potential in protecting metals from corrosion (Chetouani et al., 2005).

Synthesis and Characterization of Derivatives

The synthesis and characterization of various derivatives of N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide have been a focus of research, with studies aiming to explore their biological and pharmacological activities. For example, the green synthesis and corrosion inhibition study of 2-amino-N'-(thiophen-2-yl)methylene)benzohydrazide highlighted the eco-friendly synthesis methods and its potential as a corrosion inhibitor (Singh et al., 2018).

properties

IUPAC Name

N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-6(2)9(14)13-12-8-4-3-7(10)5-11-8/h3-6H,10H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAKCSIDBHKMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NNC1=NC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide

CAS RN

1803590-39-7
Record name N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.